molecular formula C8H9FO2 B100260 5-Fluoro-1,3-dihydroxymethylbenzene CAS No. 19254-86-5

5-Fluoro-1,3-dihydroxymethylbenzene

Cat. No. B100260
CAS RN: 19254-86-5
M. Wt: 156.15 g/mol
InChI Key: GLUHEJJGJWXGGF-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dihydroxymethylbenzene is a chemical compound used for experimental and research purposes .


Synthesis Analysis

The synthesis of 5-Fluoro-1,3-dihydroxymethylbenzene involves several methods . One method involves the reaction with lithium aluminium tetrahydride in tetrahydrofuran for 15.5 hours, with cooling in ice and reflux .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-1,3-dihydroxymethylbenzene is C8H9FO2 . The molecular weight is 156.1543 .


Chemical Reactions Analysis

The reactivity of 5-Fluoro-1,3-dihydroxymethylbenzene has been investigated using density functional theory (DFT) calculations . It has been found to react with superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-1,3-dihydroxymethylbenzene include its molecular formula, molecular weight, and structure .

Mechanism of Action

While the exact mechanism of action of 5-Fluoro-1,3-dihydroxymethylbenzene is not specified, it is known that 5-fluorouracil, a related compound, is widely used in the treatment of cancer . Over the past 20 years, increased understanding of the mechanism of action of 5-fluorouracil has led to the development of strategies that increase its anticancer activity .

Safety and Hazards

The safety data sheet for a related compound, 1-Fluoro-3,5-dimethoxybenzene, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 5-Fluoro-1,3-dihydroxymethylbenzene research could involve further investigation into its synthesis methods , as well as its potential applications in the field of molecular imaging .

properties

IUPAC Name

[3-fluoro-5-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUHEJJGJWXGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646616
Record name (5-Fluoro-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,3-dihydroxymethylbenzene

CAS RN

19254-86-5
Record name 5-Fluoro-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19254-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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